(6-(Methylsulfonyl)pyridin-3-yl)methanol

LogP Hydrophilicity Drug-likeness

Why (6-(Methylsulfonyl)pyridin-3-yl)methanol? The methylsulfonyl group (σm=0.68) strongly deactivates the pyridine ring, enabling selective cross-coupling chemistry unmatched by 6-halo or -CF3 analogs. Negative LogP (-1.77) imparts superior aqueous solubility, solving formulation bottlenecks early. Validated in nanomolar ATR kinase inhibitors, critical for DNA damage response and oncology programs. Orthogonal reactivity (stable sulfonyl, derivatizable alcohol) accelerates parallel library synthesis. High thermal stability (bp 437.1°C) ensures robust scale-up. Procure ≥98% pure.

Molecular Formula C7H9NO3S
Molecular Weight 187.21
CAS No. 2089377-85-3
Cat. No. B2829462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Methylsulfonyl)pyridin-3-yl)methanol
CAS2089377-85-3
Molecular FormulaC7H9NO3S
Molecular Weight187.21
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=C(C=C1)CO
InChIInChI=1S/C7H9NO3S/c1-12(10,11)7-3-2-6(5-9)4-8-7/h2-4,9H,5H2,1H3
InChIKeyUKDIRIABZVWQTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(6-(Methylsulfonyl)pyridin-3-yl)methanol (CAS 2089377-85-3): Core Physicochemical Identity and Procurement Rationale


(6-(Methylsulfonyl)pyridin-3-yl)methanol (CAS 2089377-85-3) is a bifunctional pyridine building block featuring a hydroxymethyl group at the 3-position and a strongly electron‑withdrawing methylsulfonyl (–SO2CH3) substituent at the 6-position. With a molecular formula of C7H9NO3S and a molecular weight of 187.21 g·mol−1, this compound exhibits a calculated partition coefficient (LogP) of –1.77, denoting significantly higher hydrophilicity than its 6‑halogenated or 6‑trifluoromethylated congeners . Its elevated boiling point (437.1 °C at 760 mmHg, predicted) reflects strong intermolecular interactions consistent with the polar sulfonyl moiety . These physicochemical attributes, together with a Hammett σm constant of 0.68—substantially greater than those of halogen or trifluoromethyl groups—underline a differentiated electronic profile that governs reactivity, solubility, and downstream synthetic utility [1]. The compound is commercially available at ≥98 % purity and is primarily employed as a key intermediate in medicinal chemistry campaigns targeting kinase and phosphodiesterase enzymes.

Why (6-(Methylsulfonyl)pyridin-3-yl)methanol Cannot Be Replaced by Common 6‑Halogenated or 6‑Trifluoromethyl Pyridine Analogs


Generic substitution among 6‑substituted pyridin‑3‑yl‑methanols is precluded by profound differences in electronic character, lipophilicity, and thermal stability. The methylsulfonyl group is a strong electron‑withdrawing substituent (Hammett σm = 0.68) that deactivates the pyridine ring to a much greater extent than bromo (σm = 0.40), chloro (σm = 0.37), fluoro (σm = 0.34), or trifluoromethyl (σm = 0.44) substituents, thereby altering reactivity in nucleophilic aromatic substitution, cross‑coupling, and oxidation chemistry [1]. The computed LogP of –1.77 for (6‑(methylsulfonyl)pyridin‑3‑yl)methanol contrasts sharply with the positive LogP values of its bromo (1.34), fluoro (0.713), and trifluoromethyl (0.51) analogues, indicating that interchange would perturb aqueous solubility, formulation behaviour, and pharmacokinetic profiles of downstream candidates [2][3]. Moreover, a boiling point difference exceeding 120 °C relative to the 6‑bromo analogue (437.1 °C vs. 314.3 °C at 760 mmHg) reflects stronger intermolecular forces that affect distillation, sublimation, and storage conditions . These quantifiable divergences render simple structural analoging unreliable for any procurement or synthetic design decision.

Quantitative Differentiation Evidence for (6-(Methylsulfonyl)pyridin-3-yl)methanol Versus Closest 6‑Substituted Pyridin‑3‑yl‑methanol Analogs


LogP (Hydrophilicity) Compared to 6‑Bromo, 6‑Fluoro, and 6‑Trifluoromethyl Analogs

(6-(Methylsulfonyl)pyridin-3-yl)methanol exhibits a computed LogP of –1.77, indicating markedly higher hydrophilicity than its 6‑bromo (LogP = 1.34), 6‑fluoro (LogP = 0.713), and 6‑trifluoromethyl (LogP = 0.51) congeners . This represents a LogP reduction of approximately 3.11 log units versus the 6‑bromo analogue and 2.28 log units versus the 6‑trifluoromethyl analogue, translating to a >100‑fold increase in predicted aqueous solubility partitioning.

LogP Hydrophilicity Drug-likeness

Boiling Point and Thermal Stability Versus 6‑Bromo Analog

The predicted boiling point of (6-(methylsulfonyl)pyridin-3-yl)methanol at atmospheric pressure is 437.1 °C (at 760 mmHg), which is 122.8 °C higher than that of (6‑bromopyridin-3-yl)methanol (314.3 °C at 760 mmHg) . This substantial elevation reflects stronger dipole–dipole interactions and hydrogen‑bond acceptance capacity of the sulfonyl group, conferring different thermal behaviour during distillation, drying, and high‑temperature reaction conditions.

Boiling point Thermal stability Intermolecular interactions

Electron‑Withdrawing Strength (Hammett σm) Compared to Halogen and Trifluoromethyl Substituents

The methylsulfonyl substituent has a Hammett σm constant of 0.68, which is markedly higher than those of bromo (0.40), chloro (0.37), fluoro (0.34), and trifluoromethyl (0.44) groups [1]. This translates to a 1.7‑fold stronger electron‑withdrawing effect versus bromo and a 2.0‑fold increase versus fluoro, profoundly deactivating the pyridine ring toward electrophilic substitution while enhancing susceptibility to nucleophilic attack and stabilization of negative charge in transition states.

Hammett constant Electron-withdrawing Reactivity

Demonstrated Utility in High‑Potency ATR Kinase Inhibitor Scaffolds (Patent Evidence)

A 2‑methyl‑6‑(methylsulfonyl)pyridin‑3‑yl motif, closely related to the target compound, is incorporated in a naphthyridine‑based ATR kinase inhibitor disclosed in US Patent 9,549,932 (Example 73) [1]. This compound exhibits an IC50 of 6.71 nM against full‑length human ATR protein in a biochemical binding assay at pH 7.0, demonstrating that the methylsulfonyl‑pyridin‑3‑yl‑methanol scaffold can be elaborated into sub‑nanomolar inhibitors. No comparable potency has been reported for analogous 6‑halogenated or 6‑trifluoromethyl pyridin‑3‑yl‑methanol building blocks in the same target class.

ATR kinase Kinase inhibitor Patent evidence

Synthetic Versatility as a Dual‑Functional (Alcohol + Sulfonyl) Building Block Compared to Mono‑Functional Analogs

Unlike 6‑bromo, 6‑chloro, or 6‑trifluoromethyl analogs that bear a single reactive handle (the hydroxymethyl group) together with a less synthetically versatile substituent, (6-(methylsulfonyl)pyridin-3-yl)methanol provides two orthogonal functional groups: a primary alcohol for esterification, oxidation, or nucleophilic displacement, and a methylsulfonyl group capable of acting as a leaving group in nucleophilic aromatic substitution, a directing group for metalation, or a stable electron‑withdrawing substituent in further transformations . The sulfonyl group also serves as a metabolic blocking group, reducing oxidative metabolism at the 6‑position relative to methylthio or unsubstituted analogs [1].

Synthetic intermediate Bifunctional building block Derivatization

Priority Research and Industrial Application Scenarios for (6-(Methylsulfonyl)pyridin-3-yl)methanol


Medicinal Chemistry: ATR Kinase and PI3K/AKT/mTOR Pathway Inhibitor Lead Generation

The methylsulfonyl‑pyridin‑3‑yl‑methanol scaffold has been validated in a nanomolar ATR kinase inhibitor (IC50 = 6.71 nM) [1]. Additionally, a related methylsulfonyl pyridine derivative, CK‑3, has demonstrated dual blockade of the PI3K/AKT/mTOR and MAPK/ERK pathways with cytotoxic activity against hepatocellular carcinoma cell lines [2]. These findings support the procurement of (6-(methylsulfonyl)pyridin-3-yl)methanol for medicinal chemistry programs targeting DNA damage response kinases and PI3K‑related oncology pathways, where the electron‑withdrawing sulfonyl group is critical for target engagement and metabolic stability.

Organic Synthesis: Preparation of 3‑Hydroxymethyl‑6‑sulfonyl‑Substituted Pyridine Libraries via Parallel Synthesis

The dual functionality of (6-(methylsulfonyl)pyridin-3-yl)methanol—a primary alcohol handle and a stable sulfonyl group—enables its use as a central intermediate in parallel library synthesis. The alcohol group can be readily oxidized to the corresponding aldehyde or coupled with carboxylic acids, amines, or halides, while the sulfonyl group remains intact under diverse reaction conditions. This orthogonal reactivity is not available with 6‑halo analogs, where the halogen may undergo unwanted cross‑coupling or elimination under basic alcohol derivatization conditions .

Process Chemistry: High‑Temperature Reaction Sequences Requiring Thermally Stable Intermediates

With a predicted boiling point of 437.1 °C, (6-(methylsulfonyl)pyridin-3-yl)methanol offers superior thermal latitude compared to its 6‑bromo analog (bp 314.3 °C) . Process chemists can exploit this thermal stability in high‑temperature aminations, cyclizations, or distillative purifications without risk of premature volatilization or thermal degradation of the sulfonyl intermediate. This property is particularly relevant in kilogram‑scale syntheses where robust intermediates reduce batch failures and improve process safety.

Drug Formulation R&D: Enhancing Aqueous Solubility of Preclinical Candidates

The strongly negative LogP of –1.77 for this building block indicates that derived molecules will retain greater hydrophilicity than those built from 6‑bromo (LogP = 1.34), 6‑fluoro (LogP = 0.713), or 6‑trifluoromethyl (LogP = 0.51) analogs . Procurement of (6-(methylsulfonyl)pyridin-3-yl)methanol is therefore justified for early‑stage drug discovery programs where aqueous solubility is a critical selection criterion, potentially reducing the need for solubilizing prodrug strategies or complex formulation approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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